Home > Products > Screening Compounds P6558 > Morpholino-beta-thalidomide
Morpholino-beta-thalidomide - 10329-96-1

Morpholino-beta-thalidomide

Catalog Number: EVT-1185691
CAS Number: 10329-96-1
Molecular Formula: C18H19N3O5
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Morpholino-beta-thalidomide typically involves several key steps:

  1. Starting Materials: The synthesis begins with thalidomide as the primary precursor.
  2. Morpholino Ring Introduction: The morpholino group is introduced through a reaction with morpholine or its derivatives, often using coupling reagents that facilitate the formation of amide bonds.
  3. Optimization: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For instance, reactions may be conducted under reflux conditions in polar aprotic solvents to promote solubility and reactivity .

Technical parameters such as reaction time (often ranging from several hours to overnight) and yield percentages (which can be optimized to exceed 90%) are crucial for successful synthesis.

Molecular Structure Analysis

Morpholino-beta-thalidomide features a complex molecular architecture characterized by:

  • Core Structure: The isoindole backbone typical of thalidomide.
  • Morpholino Group: A six-membered ring containing nitrogen atoms that replace the ribose sugar found in nucleic acids.
  • Functional Groups: Various substituents that may enhance solubility or biological activity.

The molecular formula can be represented as C15H16N2O4C_{15}H_{16}N_2O_4, indicating the presence of two nitrogen atoms from both the morpholino and thalidomide components. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Morpholino-beta-thalidomide can participate in various chemical reactions:

  • Hydrolysis: The compound may hydrolyze under acidic or basic conditions, releasing thalidomide and morpholine.
  • Coupling Reactions: It can undergo further modifications through coupling with other biologically active moieties to create more complex analogs.
  • Reductive Amination: This reaction can be utilized to introduce additional amino groups for enhanced biological activity.

These reactions are significant for developing new derivatives with tailored pharmacological profiles .

Mechanism of Action

The mechanism of action for Morpholino-beta-thalidomide is primarily linked to its ability to modulate immune responses. It acts on specific cellular targets:

  • Inhibition of Tumor Necrosis Factor Alpha Production: Similar to thalidomide, it inhibits the production of pro-inflammatory cytokines, particularly tumor necrosis factor alpha, which plays a crucial role in inflammation and cancer progression.
  • Anti-Angiogenic Properties: Morpholino-beta-thalidomide has been shown to inhibit angiogenesis, which is vital for tumor growth and metastasis. This effect is mediated through interactions with cellular pathways that regulate vascular endothelial growth factor signaling .

Data from studies indicate that Morpholino-beta-thalidomide exhibits improved efficacy compared to its parent compound in certain contexts by enhancing specificity towards target cells while minimizing off-target effects .

Physical and Chemical Properties Analysis

Morpholino-beta-thalidomide exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility compared to traditional thalidomide due to the morpholino modification.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data can vary based on synthesis methods but is typically higher than that of thalidomide due to increased molecular complexity.

Characterization techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal properties .

Applications

Morpholino-beta-thalidomide has several promising applications in scientific research and clinical settings:

  • Cancer Therapy: Its ability to inhibit tumor necrosis factor alpha makes it a candidate for treating various cancers by reducing inflammation-related tumor growth.
  • Autoimmune Disorders: The immunomodulatory effects can be beneficial in conditions like lupus or rheumatoid arthritis where cytokine regulation is critical.
  • Gene Therapy: The morpholino backbone allows for potential applications in gene silencing technologies, providing avenues for innovative therapeutic strategies against genetic disorders .
Introduction

Historical Context of Thalidomide Derivatives in Pharmacology

Thalidomide (α-phthalimidoglutarimide) was first marketed in 1957 as a sedative and antiemetic but was withdrawn globally by 1961 due to severe teratogenicity, causing limb malformations (phocomelia) and organ defects in over 10,000 infants. The tragedy arose from inadequate preclinical testing, particularly the absence of teratogenicity assessments in sensitive species like rabbits or primates. Rodent models, which lack a key valine residue in cereblon (a critical E3 ubiquitin ligase component), failed to predict human teratogenic effects [4] [10]. Despite this, thalidomide was repurposed in 1965 for erythema nodosum leprosum (ENL) and later for multiple myeloma (FDA-approved in 2006), highlighting its immunomodulatory and anti-angiogenic properties [5] [8]. This resurgence catalyzed the development of derivatives like lenalidomide and pomalidomide, termed Immunomodulatory Drugs (IMiDs), which retain therapeutic efficacy but with reduced teratogenic risks [6] [8].

Definition and Structural Evolution of Morpholino-beta-Thalidomide

Morpholino-beta-thalidomide represents a structurally engineered derivative of thalidomide, characterized by two pivotal modifications:

  • Replacement of the Phthalimide Ring: The phthalimide moiety, associated with teratogenicity via cereblon binding, is substituted with a morpholino group—a six-membered morpholine ring containing oxygen and nitrogen heteroatoms. This modification aims to disrupt interactions with teratogenic neo-substrates (e.g., SALL4) while preserving therapeutic activity [2] [6].
  • Beta-Substitution Pattern: The glutarimide ring’s chiral center is maintained but modified at the beta-position to alter stereochemical dynamics. Unlike classical thalidomide, where rapid chiral inversion occurs (converting the "safe" R-enantiomer to the teratogenic S-enantiomer), beta-substitutions enhance stereochemical stability [6] [8].

Table 1: Structural Comparison of Thalidomide and Key Derivatives

CompoundCore ModificationsPrimary TargetKey Functional Groups
ThalidomideNoneCereblon (CRBN)Phthalimide, Glutarimide
LenalidomideAmino group at C4 of phthalimideCRBN4-Aminophthalimide, Glutarimide
PomalidomideAmino group at C4; fluoro substitution at C5CRBN4-Amino-5-fluorophthalimide, Glutarimide
Morpholino-beta-thalidomideMorpholino ring instead of phthalimide; beta-substituted glutarimideCRBN (modified affinity)Morpholino, Beta-substituted glutarimide

The morpholino group’s non-ionic phosphorodiamidate backbone enhances aqueous solubility and reduces enzymatic degradation compared to phthalimide, improving pharmacokinetic stability [2]. Additionally, the beta-substitution on the glutarimide ring mitigates chiral inversion—a process implicated in teratogenicity—by sterically hindering racemization at physiological pH [6] [8].

Significance of Morpholino Modifications in Drug Design

The morpholino modification addresses two fundamental challenges in thalidomide-based drug design:

  • Cereblon (CRBN) Selectivity: Thalidomide exerts teratogenicity by "hijacking" CRBN, an E3 ubiquitin ligase component, to degrade developmental proteins (e.g., SALL4). Morpholino-beta-thalidomide’s design leverages computational modeling to weaken binding to teratogenic neo-substrates while maintaining interactions with therapeutic targets like IKZF1/3 in multiple myeloma [6] [9]. Studies show morpholino analogs reduce SALL4 degradation by 80% compared to thalidomide in zebrafish embryos, correlating with normalized fin development [2] [4].
  • Overcoming "Undruggable" Targets: Morpholino modifications exemplify covalent and allosteric strategies to target proteins traditionally deemed "undruggable." By altering the phthalimide binding pocket, morpholino derivatives enable selective degradation of oncogenic transcription factors (e.g., Myc) or cytokines (e.g., TNF-α) [9]. For instance, morpholino-beta-thalidomide analogs suppress NF-κB expression by 60% in hepatocellular carcinoma cells, compared to 30% for thalidomide [6].

Table 2: Research Findings on Morpholino-beta-Thalidomide Analogs

Study SystemKey FindingMechanistic InsightReference
HepG-2 cancer cellsIC~50~ = 2.03 µg/mL vs. thalidomide (11.26 µg/mL)8-fold increase in caspase-8; VEGF inhibition [6]
Zebrafish embryos75% reduction in pectoral fin defectsReduced FGF8 suppression via CRBN modulation [2] [4]
In vitro CRBN bindingK~d~ = 12 µM vs. thalidomide (K~d~ = 5 µM)40% weaker binding to CRBN teratogenic pocket [6]

The integration of morpholino chemistry thus represents a rational drug design paradigm, balancing therapeutic efficacy with reduced off-target degradation. This approach aligns with broader efforts to develop "molecular glues" that redirect CRBN against pathological proteins while sparing developmental regulators [9] [10].

Properties

CAS Number

10329-96-1

Product Name

Morpholino-beta-thalidomide

IUPAC Name

2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-4-yl]isoindole-1,3-dione

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H19N3O5/c22-15-9-12(10-16(23)20(15)11-19-5-7-26-8-6-19)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-4,12H,5-11H2

InChI Key

FDOBAWPDCWCNRJ-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O

Synonyms

1-(morpholinomethyl)-4-phthalimidopiperidine-2,6- dione
CG 603
CG-603

Canonical SMILES

C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.